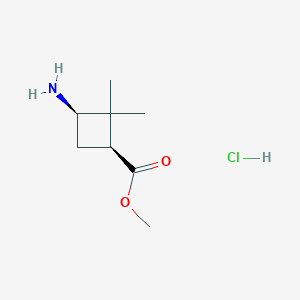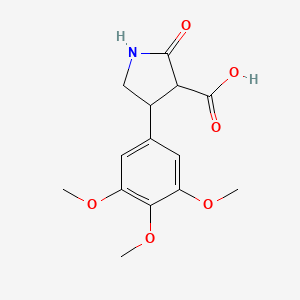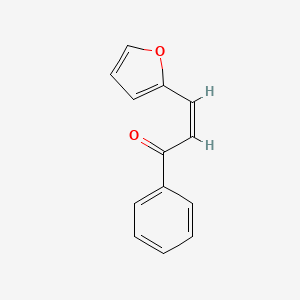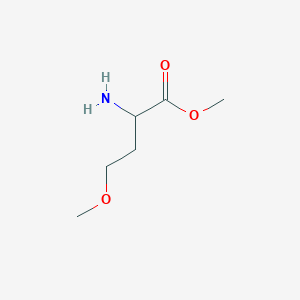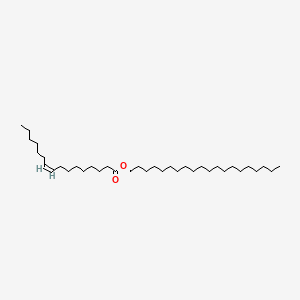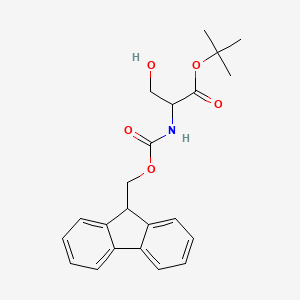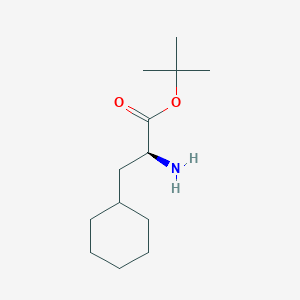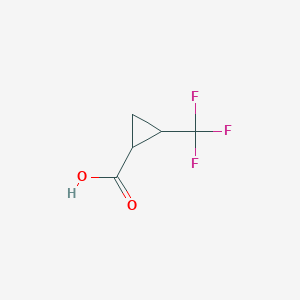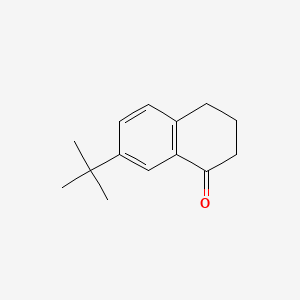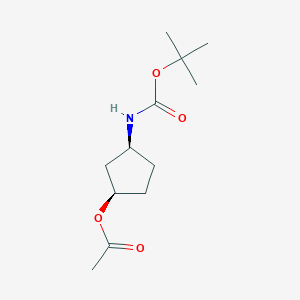
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate
Overview
Description
“(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate” is a complex organic compound. It contains a cyclopentyl ring, an amino group that is protected by a tert-butoxycarbonyl (Boc) group, and an acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino group on a cyclopentyl ring with a Boc group, followed by the addition of an acetate group. The Boc group is commonly used in organic synthesis to protect amines .Molecular Structure Analysis
The compound contains a cyclopentyl ring, which is a five-membered carbon ring. Attached to this ring is an amino group (NH2), which has been protected by a Boc group. The Boc group consists of a carbonyl (C=O) group attached to an oxygen, which is in turn attached to a tert-butyl group (C(CH3)3). The compound also contains an acetate group (CH3COO-), which is likely attached to the cyclopentyl ring .Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions to reveal the free amine. This can then undergo various reactions typical of amines, such as acylation or alkylation . The acetate group can also undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the Boc group might make the compound less polar and more hydrophobic . The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Polymerization
An improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid was developed using milder and more selective conditions. This synthesis involves classical salt resolution and enzymatic approaches to achieve high selectivity (Badland et al., 2010). Additionally, the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those related to (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate, were studied to analyze the properties of the formed polymers. These monomers underwent successful polymerization with specific catalysts to afford corresponding polymers with significant molecular weights and specific rotations, suggesting a helical conformation in some cases (Gao et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPDVIOPSKNAJB-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



